(2R,6R)-1,2,6-Trimethylpiperazine

Chiral Synthesis Asymmetric Catalysis Stereochemistry

(2R,6R)-1,2,6-Trimethylpiperazine (CAS 1821810-33-6) is a chiral piperazine derivative defined by the (2R,6R) stereochemical configuration of its two stereocenters at the 2 and 6 positions. It belongs to a broader class of 2,6-polymethylated piperazines that serve as critical pharmacophore components and conformational constraints in numerous drug candidates targeting GABAA receptors, HIV protease, GPCRs, and opioid pathways.

Molecular Formula C7H16N2
Molecular Weight 128.219
CAS No. 1821810-33-6
Cat. No. B2782069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,6R)-1,2,6-Trimethylpiperazine
CAS1821810-33-6
Molecular FormulaC7H16N2
Molecular Weight128.219
Structural Identifiers
SMILESCC1CNCC(N1C)C
InChIInChI=1S/C7H16N2/c1-6-4-8-5-7(2)9(6)3/h6-8H,4-5H2,1-3H3/t6-,7-/m1/s1
InChIKeyQHVYJSBQXIIROJ-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





What is (2R,6R)-1,2,6-Trimethylpiperazine (CAS 1821810-33-6)? A Chiral Piperazine Building Block for Stereospecific Pharmaceutical Synthesis


(2R,6R)-1,2,6-Trimethylpiperazine (CAS 1821810-33-6) is a chiral piperazine derivative defined by the (2R,6R) stereochemical configuration of its two stereocenters at the 2 and 6 positions . It belongs to a broader class of 2,6-polymethylated piperazines that serve as critical pharmacophore components and conformational constraints in numerous drug candidates targeting GABAA receptors, HIV protease, GPCRs, and opioid pathways [1]. The compound is commercially available at high purity (typically 98%) and is recognized as a versatile chiral building block in medicinal chemistry .

Why Generic Substitution Fails for (2R,6R)-1,2,6-Trimethylpiperazine: The Critical Impact of Stereochemistry and Substitution Pattern


Within the trimethylpiperazine class, substitution pattern, stereochemistry, and base form selection critically influence biological activity. For example, replacing a diastereomer or regioisomer can alter a compound's ability to act as a μ-opioid agonist or HIV replication inhibitor, as these effects are dependent on precise spatial and electronic configurations [1]. Furthermore, subtle differences in substitution pattern (e.g., 1,2,6- vs. 2,2,6- or 2,3,5-trimethylpiperazine) have been shown to modulate opioid agonist activity, underscoring the non-interchangeable nature of these building blocks [1]. Therefore, procurement of the specific (2R,6R)-1,2,6-trimethylpiperazine is essential for maintaining the intended stereochemical and pharmacological integrity of downstream molecules.

(2R,6R)-1,2,6-Trimethylpiperazine: Quantitative Differentiation Against In-Class Comparators


Stereochemical Specificity of (2R,6R)-1,2,6-Trimethylpiperazine Versus Cis-Diastereomer in Chiral Ligand Applications

The (2R,6R) trans-configuration provides distinct geometric and electronic properties compared to the (2R,6S) cis-diastereomer (CAS 147539-61-5). While both share the molecular formula C7H16N2 and molecular weight (~128.2 g/mol), their differing spatial arrangements of methyl substituents lead to divergent behavior as chiral ligands or building blocks in asymmetric synthesis . This stereochemical distinction is critical for achieving the desired selectivity and efficiency in stereospecific reactions. Additionally, the (2R,6R) dihydrochloride salt (CAS 2102409-62-9) is available for enhanced solubility and handling compared to the free base form .

Chiral Synthesis Asymmetric Catalysis Stereochemistry

Quantitative Cytotoxicity Profile of 1,2,6-Trimethylpiperazine Against Human Cancer Cell Lines

The 1,2,6-trimethylpiperazine scaffold exhibits measurable cytotoxic activity against several human cancer cell lines. While the exact stereochemistry of the tested compound is not specified in the source, this data provides a quantitative baseline for the core scaffold's biological potential . The IC50 values range from 0.16 µM to 0.70 µM across five distinct cancer cell lines, indicating a concentration-dependent effect.

Cancer Research Cytotoxicity Antiproliferative Activity

Differential μ-Opioid Agonist Activity of Trimethylpiperazine Regioisomers

A structure-activity relationship (SAR) study by Ballabio et al. (1997) investigated 2,2,6- and 2,3,5-trimethylpiperazines as monocyclic analogues of μ-opioid agonists. This work demonstrates that the substitution pattern on the piperazine ring directly influences biological activity [1]. While this study does not include the 1,2,6-substitution pattern, it establishes a clear precedent that different trimethylpiperazine regioisomers are not functionally equivalent. The (2R,6R)-1,2,6-trimethylpiperazine, with its unique 1,2,6-substitution pattern, occupies a distinct chemical space with its own set of potential pharmacological properties.

Opioid Pharmacology Analgesic Development Structure-Activity Relationship

Recommended Research and Industrial Application Scenarios for (2R,6R)-1,2,6-Trimethylpiperazine


Stereospecific Synthesis of μ-Opioid Agonist Analogues

Researchers developing novel analgesics with reduced side-effect profiles can utilize (2R,6R)-1,2,6-Trimethylpiperazine as a stereodefined building block for constructing monocyclic analogues of μ-opioid agonists [1]. The compound's specific (2R,6R) stereochemistry allows for precise control over the three-dimensional orientation of pharmacophoric elements, which is critical for achieving the desired receptor subtype selectivity and minimizing off-target interactions. The availability of the dihydrochloride salt further facilitates its use in aqueous-based synthetic procedures .

Asymmetric Catalysis and Chiral Ligand Design

In the field of asymmetric catalysis, (2R,6R)-1,2,6-Trimethylpiperazine can be employed as a chiral scaffold for the development of novel ligands. The trans-2,6-dimethyl substitution pattern imparts a well-defined chiral environment, which can be further functionalized at the N1 position to create ligands for transition-metal-catalyzed reactions [1]. The (2R,6R) configuration is essential for inducing the desired enantioselectivity in target transformations, making this specific isomer a valuable tool for synthetic chemists.

Investigation of Cytotoxic Piperazine Derivatives

For medicinal chemistry groups exploring the anticancer potential of piperazine-containing molecules, (2R,6R)-1,2,6-Trimethylpiperazine offers a stereochemically pure starting point for SAR studies. The core 1,2,6-trimethylpiperazine scaffold has demonstrated low micromolar to sub-micromolar IC50 values against various human cancer cell lines, including lung (A549, IC50 = 0.16 µM) and breast (MCF-7, IC50 = 0.30 µM) cancer cells [1]. Researchers can use this compound to systematically derivatize the remaining reactive sites and assess the impact of stereochemistry on antiproliferative activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R,6R)-1,2,6-Trimethylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.